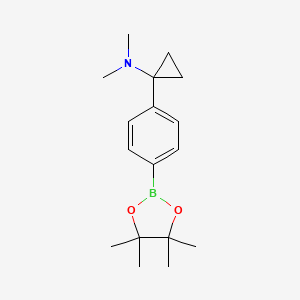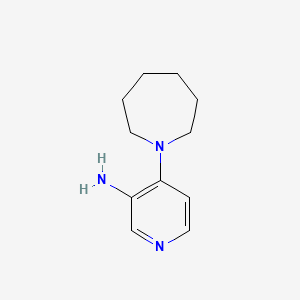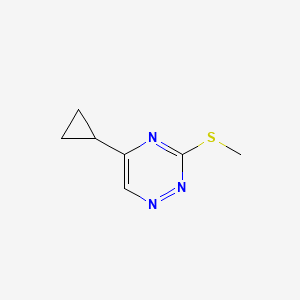
1,3-Di-tert-butoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butoxybenzene is an organic compound with the molecular formula C14H22O2. It is a derivative of benzene where two tert-butoxy groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its chemical stability and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butoxybenzene can be synthesized through the reaction of benzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butoxy groups on the benzene ring. The reaction conditions usually include:
Temperature: 50-100°C
Reaction Time: Several hours to complete the substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aluminum chloride can also be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Halogenated benzene derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butoxybenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, polymers, and other industrial materials to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butoxybenzene involves its interaction with various molecular targets and pathways. The tert-butoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the compound’s stability allows it to act as a protective agent in various chemical processes, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-tert-butylbenzene: Similar in structure but lacks the oxygen atoms in the tert-butoxy groups.
1,3,5-Tri-tert-butylbenzene: Contains an additional tert-butyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-4-methoxybenzene: Contains a methoxy group instead of a tert-butoxy group, resulting in different electronic effects on the benzene ring.
Uniqueness
1,3-Di-tert-butoxybenzene is unique due to the presence of the tert-butoxy groups, which provide both steric hindrance and electron-donating effects. This combination makes it a valuable compound in various chemical syntheses and industrial applications, offering stability and reactivity that are distinct from other similar compounds.
Propiedades
Número CAS |
74103-59-6 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1,3-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-8-7-9-12(10-11)16-14(4,5)6/h7-10H,1-6H3 |
Clave InChI |
HIQUVLYPUNAUEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC=C1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
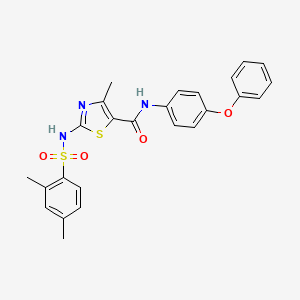
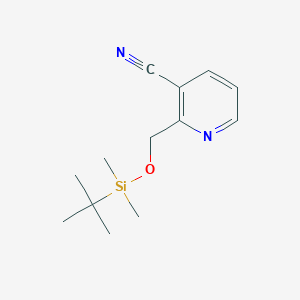
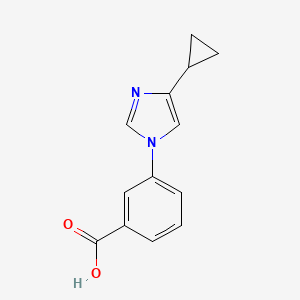
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)


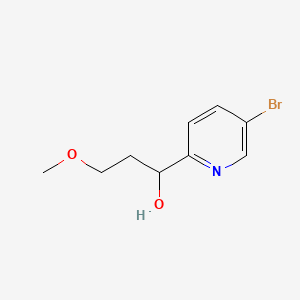
![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)
